6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
“6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, one method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3, resulting in the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines .Chemical Reactions Analysis
The chemical reactions involving pyrimidines are diverse and complex. For instance, the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Scientific Research Applications
Energetic Materials and Explosives
The compound’s unique structure, characterized by an “amino–nitro–amino” arrangement similar to that of TATB (triaminotrinitrobenzene), makes it a promising candidate for heat-resistant explosives. Researchers have synthesized two novel fused-ring energetic compounds derived from this molecule : The compound’s unique structure, characterized by an “amino–nitro–amino” arrangement similar to that of TATB (triaminotrinitrobenzene), makes it a promising candidate for heat-resistant explosives. Researchers have synthesized two novel fused-ring energetic compounds derived from this molecule: 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine (4) and 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one (5) . Notably, both compounds exhibit excellent thermal stability, with compound 4 surpassing hexanitrostilbene (HNS) in terms of decomposition temperature .
Materials Science and Crystal Engineering
The aza-fused structure of this compound contributes to its remarkable properties. Specifically, compounds 4 and 5 possess higher positive heats of formation than LLM-105, another energetic material. These advanced features translate into superior detonation performance compared to TATB and HNS .
Materials for Optoelectronics and Sensors
Given the aromatic nature of the pyrazolo[1,5-a]pyrimidine core, this compound might find applications in optoelectronic devices or sensors. Its electronic properties could be harnessed for light-emitting materials or as part of sensing platforms.
Future Directions
The future directions for the research and development of pyrimidines include the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
Mode of Action
Pyrimidine derivatives are known to mimic the adenine fragment of adenosine triphosphate (atp), which is critical to the phosphorylation process, a key function of kinases . This suggests that the compound may interact with its targets by binding to the ATP-binding site, thereby inhibiting the activity of the target enzymes.
Biochemical Pathways
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins . This suggests that the compound may affect these pathways and their downstream effects.
properties
IUPAC Name |
6-(4-aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5/c13-10-6-17-18-11(15)9(5-16-12(10)18)7-1-3-8(14)4-2-7/h1-6H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQULVNWIZYFAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C(=C(C=N3)Br)N=C2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647838 | |
Record name | 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine | |
CAS RN |
1039364-84-5 | |
Record name | 6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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